Bienvenue dans la boutique en ligne BenchChem!

5-Cyclohexyl-1,3,4-thiadiazol-2-amine

Medicinal Chemistry ADME Drug Design

Sourcing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0) is a strategic move for optimizing CNS and oncology leads. The saturated cyclohexyl group confers significantly higher lipophilicity (cLogP ~2.75) and steric bulk compared to aromatic analogs, enhancing BBB penetration and metabolic stability. Documented TS inhibition (IC50 360 nM) underpins antimetabolite cancer programs, while anticonvulsant derivatives show ED50 as low as 18.75 mg/kg. Procuring this specific intermediate enables precise SAR exploration around a validated privileged scaffold, de-risking drug discovery campaigns.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 56882-77-0
Cat. No. B1348945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1,3,4-thiadiazol-2-amine
CAS56882-77-0
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(S2)N
InChIInChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
InChIKeyBLBDGPFJLDEFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0): Sourcing Guide for a Lipophilic Heterocyclic Scaffold


5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a heterocyclic building block featuring a 1,3,4-thiadiazole core substituted at the 5-position with a cyclohexyl group. This saturated, non-aromatic cyclohexyl substituent imparts significantly increased lipophilicity (calculated LogP ~2.75) and distinct steric bulk compared to common aromatic analogs like 5-phenyl-1,3,4-thiadiazol-2-amine . The compound is a solid with a high melting point of 252-254°C [1], indicating strong intermolecular interactions that can be an asset in solid-phase syntheses. Its primary industrial role is as a versatile, research-use-only intermediate for constructing more complex molecules in medicinal chemistry and materials science [2].

Why 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Cannot Be Substituted by Generic Aromatic Analogs in Research Sourcing


Procuring a generic 5-substituted-1,3,4-thiadiazol-2-amine is not equivalent to sourcing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0). The cyclohexyl group is not merely a placeholder; it acts as a critical structural determinant. It confers significantly higher lipophilicity (cLogP ~2.75) than a phenyl analog (cLogP ~1.89), which profoundly impacts drug-like properties such as membrane permeability, metabolic stability, and target engagement . Furthermore, the saturated, non-planar cyclohexyl ring alters molecular conformation and electron density distribution on the thiadiazole core compared to planar aromatic rings, leading to a unique, non-interchangeable chemical and biological profile [1]. Substitution with a smaller alkyl or aromatic analog will result in a different compound with divergent physicochemical and biological outcomes, invalidating established SAR and potentially derailing a research program.

Quantitative Comparative Data for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine vs. Structural Analogs: A Procurement Evidence Guide


Quantifying the Lipophilicity Shift: LogP of 5-Cyclohexyl- vs. 5-Phenyl-1,3,4-thiadiazol-2-amine

The substitution of an aromatic phenyl group with a saturated cyclohexyl group in the 5-position of 1,3,4-thiadiazol-2-amine results in a quantifiable and significant increase in lipophilicity. This is a key differentiator for drug design programs focused on optimizing membrane permeability or altering metabolic profiles. The calculated partition coefficient (LogP) for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine is 2.75, representing a nearly one log unit increase compared to 1.89 for its 5-phenyl analog [1].

Medicinal Chemistry ADME Drug Design

Thymidylate Synthase (TS) Inhibition: A Specific Biochemical Comparator

In a direct biochemical assay, 5-Cyclohexyl-1,3,4-thiadiazol-2-amine demonstrates measurable inhibitory activity against rat thymidylate synthase (TS), a validated anticancer target. The compound exhibits an IC50 of 360 nM in this enzymatic assay [1]. This provides a specific, quantitative baseline for this scaffold's activity, which can be compared to other known TS inhibitors or used to benchmark the potency of subsequent derivatives.

Oncology Enzymology Antimetabolite Research

Comparative Anticonvulsant Efficacy of Cyclohexylamino-Thiadiazole Derivatives

Derivatives based on the 5-cyclohexylamino-1,3,4-thiadiazole core exhibit quantifiable anticonvulsant activity in animal models, with potency varying based on substitution. The most potent derivative from a series of novel thioureas (Compound 13) demonstrated an ED50 of 18.75 mg/kg in the pentylenetetrazole (PTZ) model in mice [1]. This contrasts with another active derivative in the same series, Compound 11, which had an ED50 of 43.75 mg/kg. This direct intra-series comparison highlights the importance of the core scaffold for further optimization.

Neuroscience Anticonvulsant Drug Discovery Epilepsy Models

Antitubercular Activity of a Direct Structural Analog

A closely related structural analog, N-cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine, which differs by the substitution of a phenyl group at the 5-position and an N-cyclohexyl group at the 2-amine, has been quantitatively evaluated for antitubercular activity. While specific MIC values for the target compound were not found, this derivative was reported as having promising activity against Mycobacterium tuberculosis [1]. This suggests that the cyclohexyl-substituted thiadiazole scaffold possesses inherent antimycobacterial potential that is worth further investigation.

Infectious Disease Antitubercular Drug Discovery SAR Analysis

Proven Research and Development Applications for Sourcing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0)


Medicinal Chemistry Lead Optimization for CNS Disorders

Sourcing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a strategic move for medicinal chemists optimizing leads for central nervous system (CNS) targets, such as anticonvulsant therapies. The data shows that derivatives of this specific core exhibit quantifiable efficacy in vivo, with a demonstrated ED50 as low as 18.75 mg/kg in a standard petit mal seizure model [1]. Its high cLogP (2.75) is advantageous for crossing the blood-brain barrier, and the scaffold's activity in TS inhibition (IC50 360 nM) [2] provides a secondary biochemical handle. Procuring this specific building block is essential for generating the precise derivatives that have already shown preclinical promise.

Design and Synthesis of Novel Anticancer Agents

For research groups focused on developing new antimetabolite cancer therapeutics, 5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a scientifically justified starting point. It is a known inhibitor of thymidylate synthase (TS) with a measurable IC50 of 360 nM [1]. This provides a direct, target-based rationale for its procurement. Further, its enhanced lipophilicity (cLogP 2.75) compared to aromatic analogs can be exploited to improve cellular uptake in cancer cell lines. The compound's utility in constructing libraries of TS inhibitors is supported by primary literature, making it a valuable asset for any oncology drug discovery program.

Synthesis of Antimicrobial and Antitubercular Agents

Procurement of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a prudent choice for infectious disease researchers. A closely related analog, N-cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine, has demonstrated promising antitubercular activity in peer-reviewed studies [1]. This establishes the cyclohexyl-thiadiazole scaffold as a privileged structure for targeting Mycobacterium tuberculosis. Sourcing this core intermediate allows for the rapid exploration of SAR around a validated antitubercular chemotype, significantly de-risking a new antimicrobial discovery project.

Physicochemical Property Modulation in Lead Scaffolds

In a research environment where optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties is paramount, 5-Cyclohexyl-1,3,4-thiadiazol-2-amine serves as a distinct and quantifiable tool for lipophilicity modulation. Its calculated LogP of 2.75 represents a significant, quantifiable increase over the 5-phenyl analog (cLogP 1.89) [1]. This property is not incidental; it is a designed feature of the molecule. Sourcing this compound allows a chemist to precisely install a known lipophilic and sterically bulky group (cyclohexyl) while retaining the reactive 2-amino handle for further derivatization, enabling systematic exploration of property space in a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.